molecular formula C14H16N2O2 B11869583 1(2H)-Quinolinecarboxamide, N,N-diethyl-2-oxo- CAS No. 807624-92-6

1(2H)-Quinolinecarboxamide, N,N-diethyl-2-oxo-

Cat. No.: B11869583
CAS No.: 807624-92-6
M. Wt: 244.29 g/mol
InChI Key: DZWNFSOVYGGVIU-UHFFFAOYSA-N
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Description

N,N-Diethyl-2-oxoquinoline-1(2H)-carboxamide is a synthetic organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Diethyl-2-oxoquinoline-1(2H)-carboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with quinoline or its derivatives.

    Reaction with Diethylamine: Quinoline is reacted with diethylamine under controlled conditions to introduce the diethylamino group.

    Oxidation: The resulting intermediate is then oxidized to form the 2-oxoquinoline structure.

    Carboxylation: Finally, the compound is carboxylated to introduce the carboxamide group.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar steps but optimized for efficiency and yield. This may include the use of catalysts, high-pressure reactors, and continuous flow systems.

Chemical Reactions Analysis

Types of Reactions

N,N-Diethyl-2-oxoquinoline-1(2H)-carboxamide can undergo various chemical reactions, including:

    Oxidation: Further oxidation can modify the quinoline ring or the diethylamino group.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce hydroxyquinolines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a lead compound for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N,N-Diethyl-2-oxoquinoline-1(2H)-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or DNA. The compound’s effects are mediated through pathways that regulate cellular processes such as apoptosis, cell proliferation, and signal transduction.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound with a simpler structure.

    2-Oxoquinoline: Lacks the diethylamino and carboxamide groups.

    N,N-Diethylquinoline: Lacks the oxo and carboxamide groups.

Uniqueness

N,N-Diethyl-2-oxoquinoline-1(2H)-carboxamide is unique due to the presence of both the diethylamino and carboxamide groups, which confer specific chemical and biological properties. This makes it a valuable compound for various applications that similar compounds may not be suitable for.

Properties

CAS No.

807624-92-6

Molecular Formula

C14H16N2O2

Molecular Weight

244.29 g/mol

IUPAC Name

N,N-diethyl-2-oxoquinoline-1-carboxamide

InChI

InChI=1S/C14H16N2O2/c1-3-15(4-2)14(18)16-12-8-6-5-7-11(12)9-10-13(16)17/h5-10H,3-4H2,1-2H3

InChI Key

DZWNFSOVYGGVIU-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)N1C(=O)C=CC2=CC=CC=C21

Origin of Product

United States

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